3-[5-(Methanesulfonylmethyl)-1,3,4-oxadiazol-2-yl]benzoic acid
Overview
Description
3-[5-(Methanesulfonylmethyl)-1,3,4-oxadiazol-2-yl]benzoic acid is a versatile small molecule scaffold used primarily in research and development. It has a molecular formula of C₁₁H₁₀N₂O₅S and a molecular weight of 282.27 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety linked to an oxadiazole ring substituted with a methanesulfonylmethyl group.
Preparation Methods
The synthesis of 3-[5-(Methanesulfonylmethyl)-1,3,4-oxadiazol-2-yl]benzoic acid typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the methanesulfonylmethyl group: This step involves the reaction of the oxadiazole intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the benzoic acid moiety: The final step involves coupling the oxadiazole intermediate with a benzoic acid derivative using standard coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
3-[5-(Methanesulfonylmethyl)-1,3,4-oxadiazol-2-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-[5-(Methanesulfonylmethyl)-1,3,4-oxadiazol-2-yl]benzoic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 3-[5-(Methanesulfonylmethyl)-1,3,4-oxadiazol-2-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonylmethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to target molecules.
Comparison with Similar Compounds
3-[5-(Methanesulfonylmethyl)-1,3,4-oxadiazol-2-yl]benzoic acid can be compared with other similar compounds, such as:
3-[5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl]benzoic acid: Lacks the methylene group, which may affect its reactivity and binding properties.
3-[5-(Methanesulfonylmethyl)-1,2,4-oxadiazol-2-yl]benzoic acid: Has a different oxadiazole ring structure, which can influence its chemical behavior and biological activity.
3-[5-(Methanesulfonylmethyl)-1,3,4-thiadiazol-2-yl]benzoic acid: Contains a thiadiazole ring instead of an oxadiazole ring, which can alter its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanesulfonylmethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[5-(methylsulfonylmethyl)-1,3,4-oxadiazol-2-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5S/c1-19(16,17)6-9-12-13-10(18-9)7-3-2-4-8(5-7)11(14)15/h2-5H,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVBQCXQIISJBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NN=C(O1)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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